BenchChemオンラインストアへようこそ!

1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cryo-EM Ion channel pharmacology Structure-based drug design

1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 362602-12-8), commonly designated 1PBC, is a synthetic small-molecule blocker of the calcium-activated chloride channel TMEM16A (anoctamin-1) belonging to the pyrido[1,2-a]benzimidazole chemical class. Discovered through a high-throughput screen and characterized as a pore blocker that interacts directly with the anion conduction pathway, 1PBC is distinguished by being the first—and currently only—TMEM16A inhibitor for which a high-resolution cryo-EM structure (2.85 Å) in complex with the channel has been solved, revealing its binding site at the outer pore neck region.

Molecular Formula C13H6F3N3O
Molecular Weight 277.206
CAS No. 362602-12-8
Cat. No. B2918422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
CAS362602-12-8
Molecular FormulaC13H6F3N3O
Molecular Weight277.206
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=C(C(=CC(=O)N23)C(F)(F)F)C#N
InChIInChI=1S/C13H6F3N3O/c14-13(15,16)8-5-11(20)19-10-4-2-1-3-9(10)18-12(19)7(8)6-17/h1-5,18H
InChIKeyNSMPADIWUYJQKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile (1PBC): A Structurally Validated TMEM16A Pore Blocker for Ion Channel Research Procurement


1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 362602-12-8), commonly designated 1PBC, is a synthetic small-molecule blocker of the calcium-activated chloride channel TMEM16A (anoctamin-1) belonging to the pyrido[1,2-a]benzimidazole chemical class [1]. Discovered through a high-throughput screen and characterized as a pore blocker that interacts directly with the anion conduction pathway, 1PBC is distinguished by being the first—and currently only—TMEM16A inhibitor for which a high-resolution cryo-EM structure (2.85 Å) in complex with the channel has been solved, revealing its binding site at the outer pore neck region [1][2]. It is commercially available as a ≥98% (HPLC) powder with defined solubility in DMSO (2 mg/mL, warmed) and recommended storage at -10 to -25°C .

Why TMEM16A Blocker Substitution Without 1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile Introduces Irreconcilable Experimental Variables


TMEM16A inhibitors are mechanistically heterogeneous: they differ fundamentally in binding site location, state-dependence, and selectivity across the TMEM16 protein family. Substituting 1PBC with Ani9, T16Ainh-A01, MONNA, or niclosamide without structural and functional justification introduces variables that cannot be normalized post hoc. 1PBC acts as a voltage-dependent open-channel pore blocker with its binding site resolved at atomic resolution—a feature absent in all other TMEM16A inhibitors [1]. Ani9, despite higher apparent potency (IC50 ~77 nM), does not block TMEM16B and has no published structural binding data, making its binding mode speculative [2]. T16Ainh-A01, CaCCinh-A01, and MONNA exhibit poor selectivity for TMEM16A in vascular tissue and display off-target effects on other chloride conductances [3]. Niclosamide and benzbromarone non-selectively modulate both TMEM16A and the scramblase TMEM16F, confounding interpretation of downstream lipid scrambling versus ion flux [3]. Only 1PBC offers a structurally defined, experimentally tractable tool with a fully characterized selectivity fingerprint across TMEM16A, TMEM16B, and TMEM16F in a single, well-controlled experimental system [1].

Quantitative Differentiation Evidence for 1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile Against Closest TMEM16A Blocker Comparators


Cryo-EM Structural Resolution: The Only TMEM16A Blocker with an Experimentally Determined Binding Pose at 2.85 Å

1PBC is the sole TMEM16A blocker for which an experimental high-resolution structure of the drug–channel complex has been published. The cryo-EM structure of mouse TMEM16A in a 1PBC- and Ca2+-bound form was determined at 2.85 Å resolution (PDB ID: 7ZK3), revealing that 1PBC binds within a pocket located externally to the neck region of the hourglass-shaped pore and stabilizes an open-like conformation [1]. By contrast, no experimental structure of TMEM16A in complex with Ani9 (IC50 = 77 nM), T16Ainh-A01 (IC50 = 1.8 µM), MONNA (IC50 = 80 nM), CaCCinh-A01 (IC50 = 2.1–10 µM), niclosamide, or benzbromarone has been deposited in the PDB as of the search date [2][3]. This structural knowledge gap means that for any study requiring rational mutagenesis design, molecular docking, or mechanistic interpretation of blocker action, only 1PBC provides a validated starting point.

Cryo-EM Ion channel pharmacology Structure-based drug design

TMEM16 Family Selectivity Fingerprint: TMEM16A/B Block with TMEM16F Sparing Versus Ani9 and Niclosamide

1PBC exhibits a well-defined selectivity profile across three TMEM16 family members within a single experimental framework. Using inside-out patch-clamp electrophysiology, 1PBC (applied from the intracellular side) completely blocks mouse TMEM16A with an IC50 of ~4 µM at 0 mV and saturating Ca2+ (2 µM), also blocks TMEM16B channel currents, but is ineffective in inhibiting TMEM16F scramblase-mediated currents within the same concentration range [1]. This profile differs fundamentally from Ani9, which displays high selectivity for TMEM16A (ANO1) over TMEM16B (ANO2) with negligible effect on ANO2 at concentrations up to 10 µM (IC50 >10 µM) [2]. In contrast, niclosamide and benzbromarone non-selectively affect both TMEM16A and TMEM16F whole-cell currents, indicating limited paralog specificity [3]. The ability of 1PBC to discriminate between the ion channel paralogs (TMEM16A and TMEM16B) and the lipid scramblase (TMEM16F) makes it uniquely suited for dissecting the physiological contributions of anion flux versus lipid scrambling in TMEM16-dependent processes.

Selectivity profiling TMEM16 paralog discrimination Ion channel versus scramblase

Direct Head-to-Head Potency and Ca2+-Dependence: 1PBC Versus NTTP from the Same High-Throughput Screen

1PBC was discovered alongside NTTP (N-(5-nitro-1,3-thiazol-2-yl)-2-thiophenecarboxamide) in the same high-throughput CaCC inhibitor screen and characterized in the same study, enabling a direct, internally controlled comparison [1]. When increasing concentrations of each drug were applied to WT TMEM16A at +80 mV, 1PBC exhibited an IC50 of 13.1 µM, whereas NTTP yielded an IC50 of 32.9 µM—a 2.5-fold greater potency for 1PBC [1]. More importantly, 1PBC displayed markedly stronger Ca2+-dependent potentiation of block: as intracellular Ca2+ was raised from 400 nM to 1.7 µM to 1 mM, 1PBC IC50 values decreased from 30.9 µM to 13.1 µM to 8.6 µM (a 3.6-fold range), whereas NTTP IC50 shifted only from 54.0 µM to 32.9 µM to 23.7 µM (a 2.3-fold range) [1]. This demonstrates that 1PBC preferentially blocks the Ca2+-bound open state to a greater extent than its structurally distinct co-screen hit, making it the preferred tool for state-dependent inhibition studies.

Pore blocker pharmacology Ca2+-dependent inhibition IC50 comparison

Voltage-Dependent Binding Kinetics: Quantitative Kd and Apparent Valence of 1PBC Versus Absence of Equivalent Data for Newer Inhibitors

1PBC is the only TMEM16A pore blocker for which the voltage-dependent binding parameters have been rigorously quantified using a global kinetic model fitted to concentration-response data across a full voltage range (−140 to +140 mV, ΔV = 20 mV). Within this voltage range, 1PBC binds with an apparent valence (δb) of 0.27 ± 0.025 and a dissociation constant (Kd) of 3.6 ± 0.29 µM at 0 mV [1]. These parameters were derived from an open-channel block mechanism and independently validated by the agreement between model predictions and experimental data across all voltages tested [1]. In contrast, parameterized voltage-dependent binding constants have not been reported for Ani9, MONNA, T16Ainh-A01, or CaCCinh-A01 in peer-reviewed literature. The availability of validated δb and Kd values enables 1PBC users to quantitatively predict block occupancy at any membrane potential within the physiological range, a capability not available with competing TMEM16A blockers.

Voltage-dependent block Binding kinetics Open-channel block mechanism

Commercially Available High-Purity Reagent: ≥98% HPLC with Defined Physicochemical Specifications Versus Variable Purity of Alternative TMEM16A Blockers

1PBC is commercially available from Sigma-Aldrich (Catalog SML3598) as a powder with assay specification ≥98% (HPLC), defined color (white to beige), quantified solubility in DMSO (2 mg/mL, clear when warmed), and specified long-term storage temperature (−10 to −25°C) . This level of quality documentation, supported by a Certificate of Analysis, exceeds the typical documentation provided for many alternative TMEM16A blockers. For example, Ani9 (CAS 356102-14-2) is commonly supplied by specialty biochemical vendors with IC50 values quoted from literature but without detailed HPLC purity specifications or solubility documentation on the primary product page . MONNA and T16Ainh-A01 similarly lack the standardized quality documentation associated with a major chemical supplier's catalog specification . The availability of 1PBC through a major international chemical supplier with full batch-level quality control documentation directly supports experimental reproducibility and simplifies procurement for GLP-compliant or publication-quality studies.

Chemical procurement Purity specification Reproducibility

Defined Binding Site Residue Interactions Enable Rational Mutagenesis Design Unavailable with Non-Structurally Characterized Blockers

The cryo-EM structure of the 1PBC–TMEM16A complex has identified specific residue-level interactions that govern blocker binding and voltage dependence [1]. A putative salt bridge between the deprotonated 1PBC hydroxyl group and Lys 603 on helix α5 stabilizes the blocker in its binding site; neutralizing this residue (K603Q) reduces the potency of block by approximately 100-fold [1]. The positively charged Arg 515 on α3 stacks its guanidinium group over the blocker's aromatic ring, and its mutation to alanine profoundly decreases block potency [1]. Hydrophobic residues Ile 512, Val 543, Val 599, and Ile 640 form the binding pocket lining, with alanine substitution at these positions severely lowering blocker potency [1]. Additionally, the trifluoromethyl group of 1PBC engages in a specific interaction with Thr 539 [1]. This comprehensive binding site map enables rational mutagenesis studies where investigators can predict which mutations will alter blocker sensitivity. In contrast, no equivalent experimentally validated residue-level interaction map exists for Ani9, MONNA, or T16Ainh-A01—their binding sites are inferred from docking studies or mutagenesis of the ion conduction pathway rather than from direct structural observation [2].

Structure-function relationships Mutagenesis design Binding site validation

Optimal Research and Procurement Application Scenarios for 1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile Based on Verified Differentiation Evidence


Structure-Guided Drug Discovery Campaigns Targeting the TMEM16A Pore

Medicinal chemistry and computational drug discovery groups pursuing structure-based design of novel TMEM16A modulators should procure 1PBC as the reference ligand. The 2.85 Å cryo-EM structure (PDB: 7ZK3) provides experimentally validated coordinates for the drug–pore complex, enabling docking-based virtual screening, pharmacophore modeling, and molecular dynamics simulations with a structurally characterized starting point [1]. The quantitatively defined binding parameters (Kd = 3.6 ± 0.29 µM at 0 mV; apparent valence δb = 0.27 ± 0.025) allow computational chemists to calibrate scoring functions against experimentally measured binding energetics [1]. No other TMEM16A blocker offers a comparable structural foundation for rational ligand optimization.

Electrophysiological Studies Requiring Discrimination of TMEM16A/B Channel Activity from TMEM16F Scramblase Function

Investigators studying the overlapping physiological roles of TMEM16 paralogs in processes such as SARS-CoV-2 spike-induced syncytia formation, platelet activation, or epithelial secretion should select 1PBC for its validated selectivity fingerprint: it blocks TMEM16A (IC50 ~4 µM at 0 mV, 2 µM Ca2+) and TMEM16B while sparing TMEM16F scramblase activity within the same concentration range [1][2]. This profile is mechanistically distinct from Ani9, which spares TMEM16B (ANO2) at up to 10 µM, and from niclosamide or benzbromarone, which non-selectively inhibit both TMEM16A and TMEM16F [2][3]. Experiments designed to isolate the contribution of ion flux through TMEM16A/B from lipid scrambling by TMEM16F therefore require the specific paralog selectivity that only 1PBC provides among currently characterized blockers.

Mutagenesis-Based Structure-Function Studies of the TMEM16A Outer Pore

Research groups conducting alanine-scanning mutagenesis or site-directed modification of the TMEM16A pore region should standardize on 1PBC as the pharmacological probe. The residue-level interaction map—including the critical salt bridge with Lys 603 (mutation reduces potency ~100-fold), Arg 515 stacking interaction, and hydrophobic contacts with Ile 512, Val 543, Val 599, and Ile 640—provides a validated framework for interpreting how pore mutations affect drug sensitivity [1]. Because these interactions were determined by direct structural observation rather than docking inference, investigators can design mutagenesis experiments with a priori predictions about which residues will alter 1PBC potency, enabling hypothesis-driven rather than exploratory experimental designs.

Voltage-Clamp Fluorometry or Patch-Clamp Studies Under Dynamic Membrane Potential Conditions

Electrophysiologists performing voltage-clamp experiments in excitable cell types (neurons, smooth muscle, cardiac pacemaker cells) where membrane potential varies dynamically should select 1PBC for its fully parameterized voltage-dependent block. The ability to calculate fractional channel occupancy at any membrane potential between −140 and +140 mV using the published Kd (3.6 µM at 0 mV) and apparent valence (0.27) provides experimental control over the degree of inhibition that is impossible to achieve with blockers lacking these quantitative parameters [1]. This is particularly critical for studies where the experimental goal is to achieve a defined level of tonic inhibition without complete channel blockade, such as when examining the contribution of TMEM16A to spike frequency adaptation or vascular tone regulation.

Quote Request

Request a Quote for 1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.